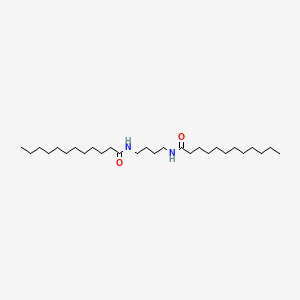
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is a synthetic compound characterized by the presence of a bromine atom, a methyl group, and a leucine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine typically involves the reaction of 2-bromo-4-methylpentanoic acid with DL-leucine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bromine, acetic acid, and a suitable solvent such as dichloromethane. The reaction is typically conducted at room temperature, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and distillation ensures the high purity of the final product. Safety measures are also implemented to handle the bromine reagent and other hazardous chemicals involved in the synthesis .
化学反应分析
Types of Reactions
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiol compounds in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N-(2-hydroxy-4-methyl-1-oxopentyl)-DL-leucine or other substituted derivatives.
Oxidation: Formation of 2-bromo-4-methylpentanoic acid or corresponding ketones.
Reduction: Formation of N-(2-bromo-4-methylpentyl)-DL-leucine.
科学研究应用
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine involves its interaction with specific molecular targets within cells. The bromine atom and the leucine moiety play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- N-(2-Bromo-4-methyl-1-oxopentyl)-glycine
- N-(2-Bromo-4-methyl-1-oxopentyl)-alanine
- N-(2-Bromo-4-methyl-1-oxopentyl)-valine
Uniqueness
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is unique due to the presence of the leucine moiety, which imparts specific biological properties not observed in its analogs.
属性
CAS 编号 |
94230-82-7 |
|---|---|
分子式 |
C12H22BrNO3 |
分子量 |
308.21 g/mol |
IUPAC 名称 |
2-[(2-bromo-4-methylpentanoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H22BrNO3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,14,15)(H,16,17) |
InChI 键 |
SKIOHEOZWHHOCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B11976500.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11976502.png)

![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11976513.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11976521.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976540.png)



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11976567.png)
![2-Benzyl-1-[(3-hydroxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976575.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976586.png)

![4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11976606.png)
